

N-Lauroyl-L-lysine molecular structure and amphiphilicity

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Compound of Interest		
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An In-depth Technical Guide to **N-Lauroyl-L-lysine**: Molecular Structure and Amphiphilicity

Introduction

N-Lauroyl-L-lysine is a synthetic amino acid derivative formed from the covalent linkage of lauric acid, a 12-carbon fatty acid, and L-lysine, an essential amino acid.[1] Its unique molecular architecture, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, confers amphiphilic properties. This dual nature allows **N-Lauroyl-L-lysine** to function as a surfactant, emulsifier, and surface-modifying agent.[1][2] Consequently, it has garnered significant interest across various industries, including cosmetics, personal care, and pharmaceuticals, particularly in the development of novel drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the molecular structure of **N-Lauroyl-L-lysine**, its resulting amphiphilicity, and the experimental methodologies used to characterize these properties.

Molecular Structure

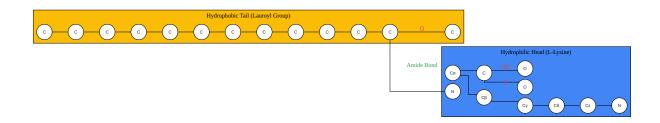
N-Lauroyl-L-lysine is synthesized through an amidation reaction between lauric acid and L-lysine.[1][4] The lauroyl group is typically attached to the ε-amino group of the lysine backbone. [1] This structure consists of:

• A Hydrophobic Tail: The 12-carbon lauroyl chain (CH₃(CH₂)₁₀CO-) derived from lauric acid. This nonpolar aliphatic chain is responsible for the molecule's lipophilic characteristics.[3]



• A Hydrophilic Head: The L-lysine portion, which contains a free α-amino group (-NH₂) and a carboxylic acid group (-COOH). These ionizable groups, along with the amide linkage, constitute the polar head of the molecule, rendering it hydrophilic.[3]

The molecular formula for **N-Lauroyl-L-lysine** is $C_{18}H_{36}N_2O_3$, and its molecular weight is approximately 328.49 g/mol .[1][5]



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Diagram 1: Molecular structure of **N-Lauroyl-L-lysine**.

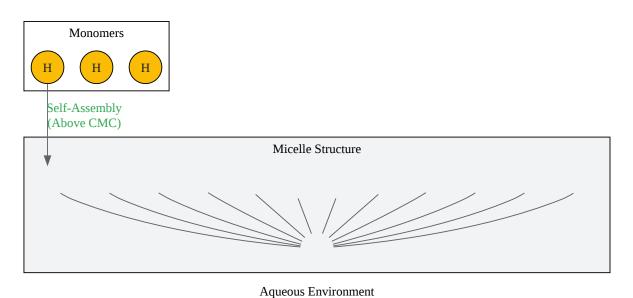
Amphiphilicity and Self-Assembly

The distinct hydrophobic and hydrophilic regions within the **N-Lauroyl-L-lysine** molecule drive its amphiphilic behavior. In aqueous environments, the hydrophobic lauroyl chains minimize their contact with water by aggregating, a phenomenon driven by the hydrophobic effect.[3] Simultaneously, the hydrophilic lysine headgroups remain exposed to the aqueous phase.[3] This self-assembly process leads to the formation of various supramolecular structures, most notably micelles.

A micelle is a spherical aggregate where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form a protective outer shell, interfacing with the surrounding water. The



concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC).[3] Below the CMC, **N-Lauroyl-L-lysine** molecules exist predominantly as monomers. Above the CMC, the concentration of monomers remains relatively constant, with additional molecules forming micelles.[6] The formation of these micellar structures is fundamental to the emulsifying and solubilizing properties of **N-Lauroyl-L-lysine**, enabling the encapsulation of hydrophobic drugs within the micellar core, thereby enhancing their solubility and stability in aqueous formulations.[2][7]



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Diagram 2: Self-assembly of **N-Lauroyl-L-lysine** into a micelle.

Quantitative Physicochemical Properties

The amphiphilic nature of **N-Lauroyl-L-lysine** can be quantified through several physicochemical parameters. However, due to its limited water solubility, specific quantitative data for Nɛ-lauroyl-L-lysine is not abundant, and much of the available data is derived from more water-soluble derivatives, such as gemini surfactants.[3]



Parameter	Value	Compound	Significance	Reference
Critical Micelle Concentration (CMC)	0.001 - 0.01 mM (first CMC)	Gemini Surfactant from Lauroyl Lysine	Indicates the concentration at which self-assembly into aggregates begins. A low CMC is desirable for in vivo applications to prevent premature dissociation upon dilution.	[3]
0.09 - 0.5 mM (second CMC)	Gemini Surfactant from Lauroyl Lysine	Suggests a two- step aggregation process, potentially forming different types of aggregates at different concentrations.	[3]	
Hydrophilic- Lipophilic Balance (HLB)	Calculated Value	N-Lauroyl-L- lysine	An empirical scale that predicts the surfactant properties of a molecule. Values from 3-6 are typical for W/O emulsifiers, while 8-16 are for O/W emulsifiers.	[8]



Molecular Weight 328.49 g/mol

N-Lauroyl-Llysine A fundamental property used in various [1][5] calculations, including HLB.

Experimental Protocols Synthesis of N-Lauroyl-L-lysine

A common method for synthesizing **N-Lauroyl-L-lysine** involves the amidation reaction between lauric acid and L-lysine, catalyzed by sodium methylate.[4][9]

Materials:

- L-lysine concentrate
- Lauric acid
- Methanol
- Trimethylbenzene
- Sodium methylate (catalyst)
- Glacial acetic acid

Procedure:

- Preparation of Lysine Laurate Intermediate:
 - Mix L-lysine concentrate, lauric acid, and methanol.
 - Heat the mixture to reflux (approximately 65°C) and maintain for 5-8 hours.
 - Cool the reaction mixture and separate the lysine laurate salt via filtration or centrifugation.
 [1]

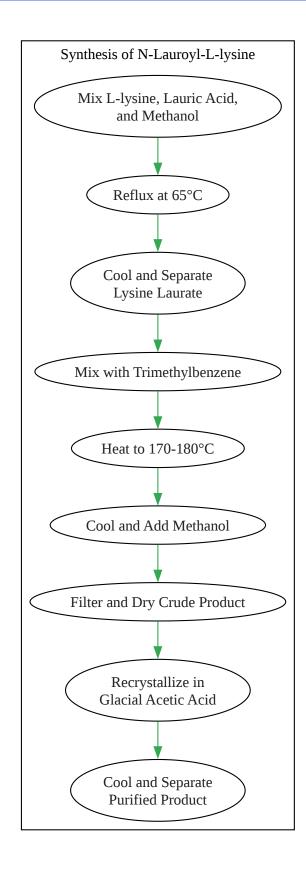
Foundational & Exploratory



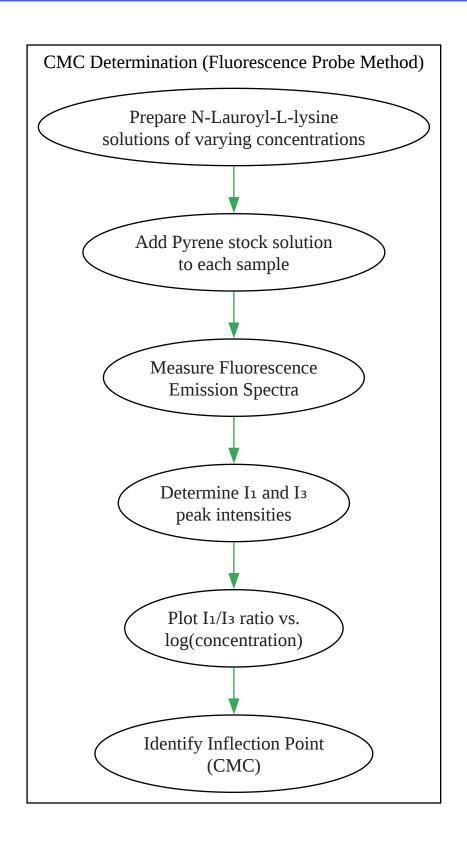


- Synthesis of Lauroyl Lysine Crude Product:
 - Mix the lysine laurate intermediate with trimethylbenzene.
 - Gradually heat the mixture to 110°C to distill off methanol, then increase the temperature to 170-180°C.
 - Maintain reflux until the water byproduct is removed.
 - Cool the reaction, add absolute methanol, stir, filter, and dry to obtain the crude product.[1]
- Purification:
 - Recrystallize the crude product in glacial acetic acid at 120°C.
 - Cool in stages to first 105°C and then to 15°C to separate the purified N-Lauroyl-L-lysine.
 [1]









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